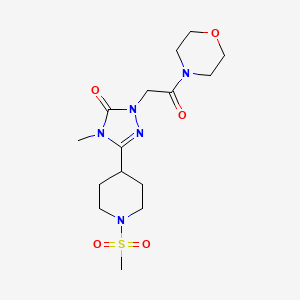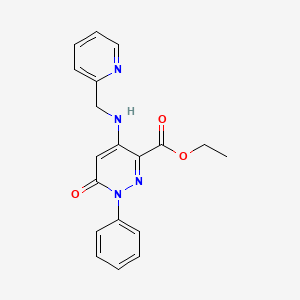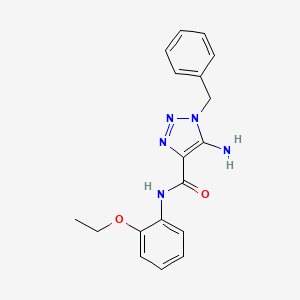
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H25N5O5S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several potential applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:
Cyclin-Dependent Kinase Inhibition
This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs are often deregulated in cancer cells, making them a target for cancer therapy. The compound’s ability to selectively inhibit CDKs could lead to significant antitumor activity and has been shown to inhibit the growth of various human tumor cell lines .
Antitumor Activity
Due to its CDK inhibitory properties, this compound has demonstrated excellent in vitro cellular potency against tumor cells. It has shown potential in vivo antitumor activity, which could be beneficial for developing new cancer treatments .
Structure-Activity Relationship (SAR) Studies
The compound’s structure, particularly the diaminopyrimidine core with a substituted 4-piperidine moiety and 2-methoxybenzoyl group, is critical for its CDK inhibitory activity. SAR studies can help in understanding how structural changes affect biological activity and can guide the development of more potent analogs .
Kinase Selectivity Profiling
This compound exhibits high selectivity for CDKs over a large panel of other serine/threonine and tyrosine kinases. This selectivity is important for reducing side effects in therapeutic applications. Profiling its selectivity can provide insights into the design of selective kinase inhibitors .
X-ray Crystallography
An X-ray crystal structure of the compound bound to CDK2 has been determined, providing valuable information about its binding mode. This data is essential for rational drug design and can help in optimizing the compound for better efficacy and reduced toxicity .
Synthesis and Chemical Properties
The compound’s synthesis involves specific reactions under controlled conditions, and its chemical properties, such as purity and stability, are important for its application in research settings. Understanding these properties can aid in the compound’s large-scale production and storage .
properties
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5S/c1-17-14(12-3-5-19(6-4-12)26(2,23)24)16-20(15(17)22)11-13(21)18-7-9-25-10-8-18/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFROBUPFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCOCC2)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)





![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2877005.png)
![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)